REACTION_CXSMILES
|
[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[C:10](C)[CH:9]=[C:8]([CH3:13])[CH:7]=1)=[O:5].[OH:19]O>S(=O)(=O)(O)O>[CH3:4][C:6]1[CH:11]=[C:10]([OH:19])[CH:9]=[C:8]([CH3:13])[CH:7]=1.[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([OH:5])=[O:19]
|
Name
|
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)C2=CC(=CC(=C2)C)C)C=CC(=C1)F
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After subsequent stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at the boil for 5 h
|
Duration
|
5 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.079 mol | |
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 79% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.071 mol | |
AMOUNT: MASS | 15.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[C:10](C)[CH:9]=[C:8]([CH3:13])[CH:7]=1)=[O:5].[OH:19]O>S(=O)(=O)(O)O>[CH3:4][C:6]1[CH:11]=[C:10]([OH:19])[CH:9]=[C:8]([CH3:13])[CH:7]=1.[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([OH:5])=[O:19]
|
Name
|
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)C2=CC(=CC(=C2)C)C)C=CC(=C1)F
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After subsequent stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at the boil for 5 h
|
Duration
|
5 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.079 mol | |
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 79% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.071 mol | |
AMOUNT: MASS | 15.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[C:10](C)[CH:9]=[C:8]([CH3:13])[CH:7]=1)=[O:5].[OH:19]O>S(=O)(=O)(O)O>[CH3:4][C:6]1[CH:11]=[C:10]([OH:19])[CH:9]=[C:8]([CH3:13])[CH:7]=1.[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([OH:5])=[O:19]
|
Name
|
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)C2=CC(=CC(=C2)C)C)C=CC(=C1)F
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After subsequent stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at the boil for 5 h
|
Duration
|
5 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.079 mol | |
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 79% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.071 mol | |
AMOUNT: MASS | 15.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |